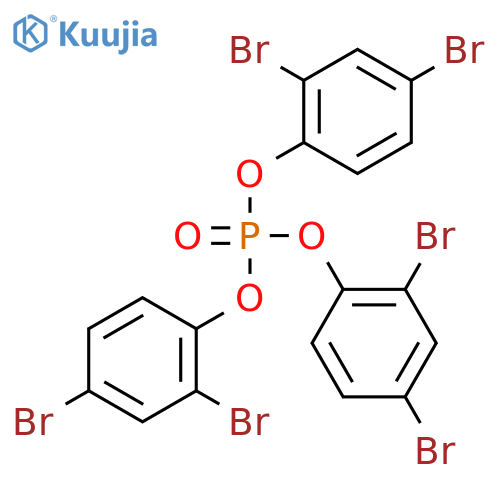Cas no 49690-63-3 (Tris(2,4-dibromo-phenyl)phosphate)

49690-63-3 structure
商品名:Tris(2,4-dibromo-phenyl)phosphate
Tris(2,4-dibromo-phenyl)phosphate 化学的及び物理的性質
名前と識別子
-
- Tris(2,4-Dibromo-phenyl) phosphate
- TDBPPE
- tris(2,3-dibromophenyl) phosphate
- AC1MI32R
- FT-0731058
- DTXSID50950561
- tris(2,4-dibromophenyl)phosphate
- OZEDYCTUPMFWEP-UHFFFAOYSA-N
- tris-(2,4-dibromophenyl)phosphate
- 3-PHENYL-QUINOXALINE-5-CARBOXYLICACID
- Phenol, 2,4-dibromo-, phosphate (3:1)
- 49690-63-3
- AKOS015901272
- 2788-11-6
- Tris(2,4-Dibromo-phenyl)phosphate
- SCHEMBL544629
- tris(2,4-dibromophenyl) phosphate
- Tris(2,4-dibromo-phenyl)phosphate
-
- インチ: 1S/C18H9Br6O4P/c19-10-1-4-16(13(22)7-10)26-29(25,27-17-5-2-11(20)8-14(17)23)28-18-6-3-12(21)9-15(18)24/h1-9H
- InChIKey: OZEDYCTUPMFWEP-UHFFFAOYSA-N
- ほほえんだ: P(OC1C=CC(Br)=CC=1Br)(OC1C=CC(Br)=CC=1Br)(OC1C=CC(Br)=CC=1Br)=O
計算された属性
- せいみつぶんしりょう: 793.53400
- どういたいしつりょう: 793.53387g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 29
- 回転可能化学結合数: 6
- 複雑さ: 511
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 9.1
- トポロジー分子極性表面積: 44.8Ų
じっけんとくせい
- ゆうかいてん: 101 ºC
- PSA: 54.57000
- LogP: 9.90650
Tris(2,4-dibromo-phenyl)phosphate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | T218815-5g |
Tris(2,4-dibromo-phenyl)phosphate |
49690-63-3 | 5g |
$ 430.00 | 2022-06-03 | ||
| TRC | T218815-2.5g |
Tris(2,4-dibromo-phenyl)phosphate |
49690-63-3 | 2.5g |
$ 230.00 | 2022-06-03 | ||
| TRC | T218815-10g |
Tris(2,4-dibromo-phenyl)phosphate |
49690-63-3 | 10g |
$ 680.00 | 2022-06-03 |
Tris(2,4-dibromo-phenyl)phosphate 関連文献
-
Alexandre Ciaccafava,Daria Tombolelli,Lilith Domnik,Jochen Fesseler,Jae-Hun Jeoung,Holger Dobbek,Maria Andrea Mroginski,Ingo Zebger,Peter Hildebrandt Chem. Sci., 2016,7, 3162-3171
-
Cristina Berdugo,Beatriu Escuder,Juan F. Miravet Org. Biomol. Chem., 2015,13, 592-600
-
Wen Bo,Junjie Zhang,Hongxia Li,Xiangjia Song RSC Adv., 2015,5, 104216-104222
49690-63-3 (Tris(2,4-dibromo-phenyl)phosphate) 関連製品
- 6962-10-3(4-(2-Phenylpropan-2-yl)aniline)
- 313686-23-6((2Z)-3-(4-bromophenyl)-2-4-(4-methoxyphenyl)-1,3-thiazol-2-ylprop-2-enenitrile)
- 4394-04-1(2-(2,6-dimethylphenyl)aminopyridine-3-carboxylic acid)
- 2228370-68-9(tert-butyl 2-(cyclopropylmethyl)piperazine-1-carboxylate)
- 2172527-63-6(4-1-(hydroxymethyl)-3,3-dimethylcyclobutyl-1-methylpiperidin-4-ol)
- 282727-27-9([1,1'-Biphenyl]-4-carboxylicacid, 2',3'-dimethyl-)
- 2639411-78-0(6-(Propan-2-yloxy)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride)
- 2229286-46-6(3-(3-chloroprop-1-en-2-yl)-2-(trifluoromethyl)pyridine)
- 2680691-12-5(tert-butyl N-(cyanomethyl)-N-(pyridin-2-yl)carbamate)
- 2228333-61-5(2-(2-bromoethyl)-3,5-dichloropyridine)
推奨される供給者
Hubei Cuiyuan Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Aoguang Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
